

BI-4464: A Technical Guide to a Selective FAK Inhibitor

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Compound of Interest

Compound Name: *BI-4464*

Cat. No.: *B15605351*

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Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. **BI-4464** is a highly selective, ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of **BI-4464**, including its mechanism of action, biochemical and cellular activity, and its use as a chemical tool for studying FAK biology. While extensive in vivo efficacy and pharmacokinetic data for **BI-4464** are not readily available in the public domain, this guide also presents data for its close and structurally related analogue, BI 853520, to provide context for potential in vivo applications.

Core Data Summary

Biochemical and Cellular Activity of **BI-4464**

Parameter	Value	Cell Line/Assay Condition	Source
IC50 (FAK)	17 nM	Cell-free kinase assay	[1][2]
pIC50 (Cell Proliferation)	~5	Human Hepatocellular Carcinoma (HCC) cell lines (SNU387, HUH-1, Hep3B2.1-7, HepG2, SK-Hep-1, HLF, SNU-398, HUCCT1, HLE, HuH-7, SNU423)	[1][3]
IC50 (Cell Viability)	~0.9 μ M	Human Umbilical Vein Endothelial Cells (HUVECs) treated with Ebola Virus-like particles	[1]

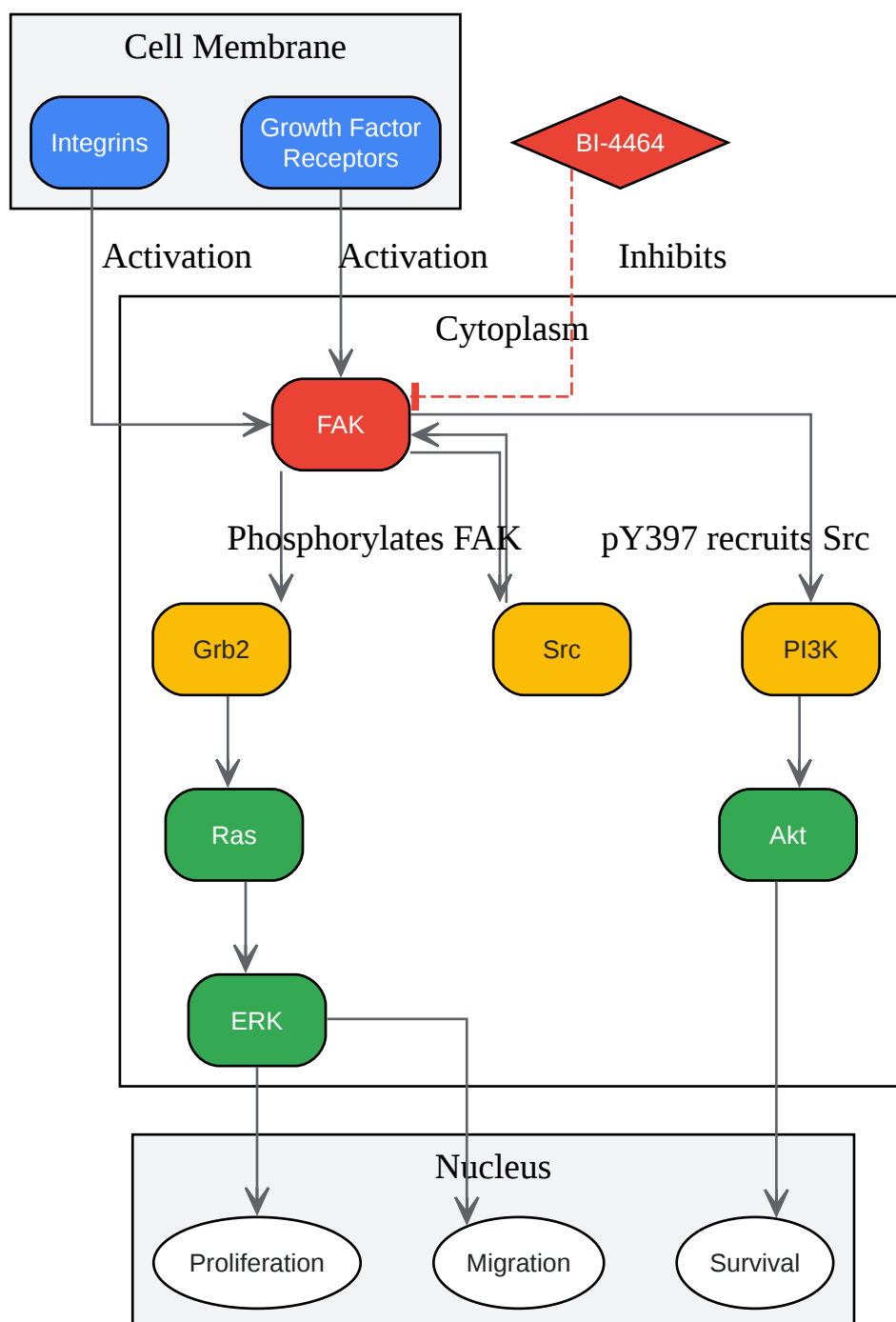
Preclinical Data for the Structurally Related FAK Inhibitor BI 853520

Disclaimer: The following data is for BI 853520, a close analogue of **BI-4464**. This information is provided for comparative purposes, as detailed in vivo and pharmacokinetic data for **BI-4464** is not publicly available.

Parameter	Value	Cell Line/Model	Source
IC50 (FAK Autophosphorylation)	1 nmol/L	PC-3 (Prostate Carcinoma)	[4] [5]
EC50 (Anchorage-Independent Proliferation)	3 nmol/L	PC-3 (Prostate Carcinoma)	[4] [5]
In Vivo Efficacy (Tumor Growth Inhibition)	>100% (some regressions)	PC-3 Xenograft Model (50 mg/kg, oral daily)	[4] [5] [6] [7]
Oral Bioavailability	High	Mice	[4] [5] [6] [7]
Half-life	Long	Mice	[4] [5] [6] [7]

Signaling Pathways and Experimental Workflows

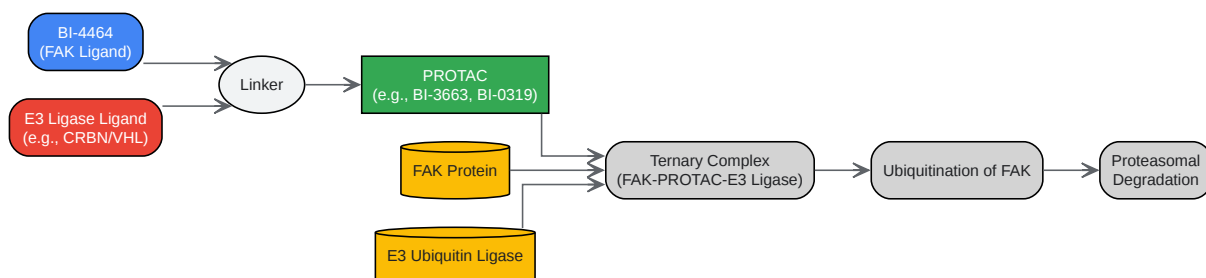
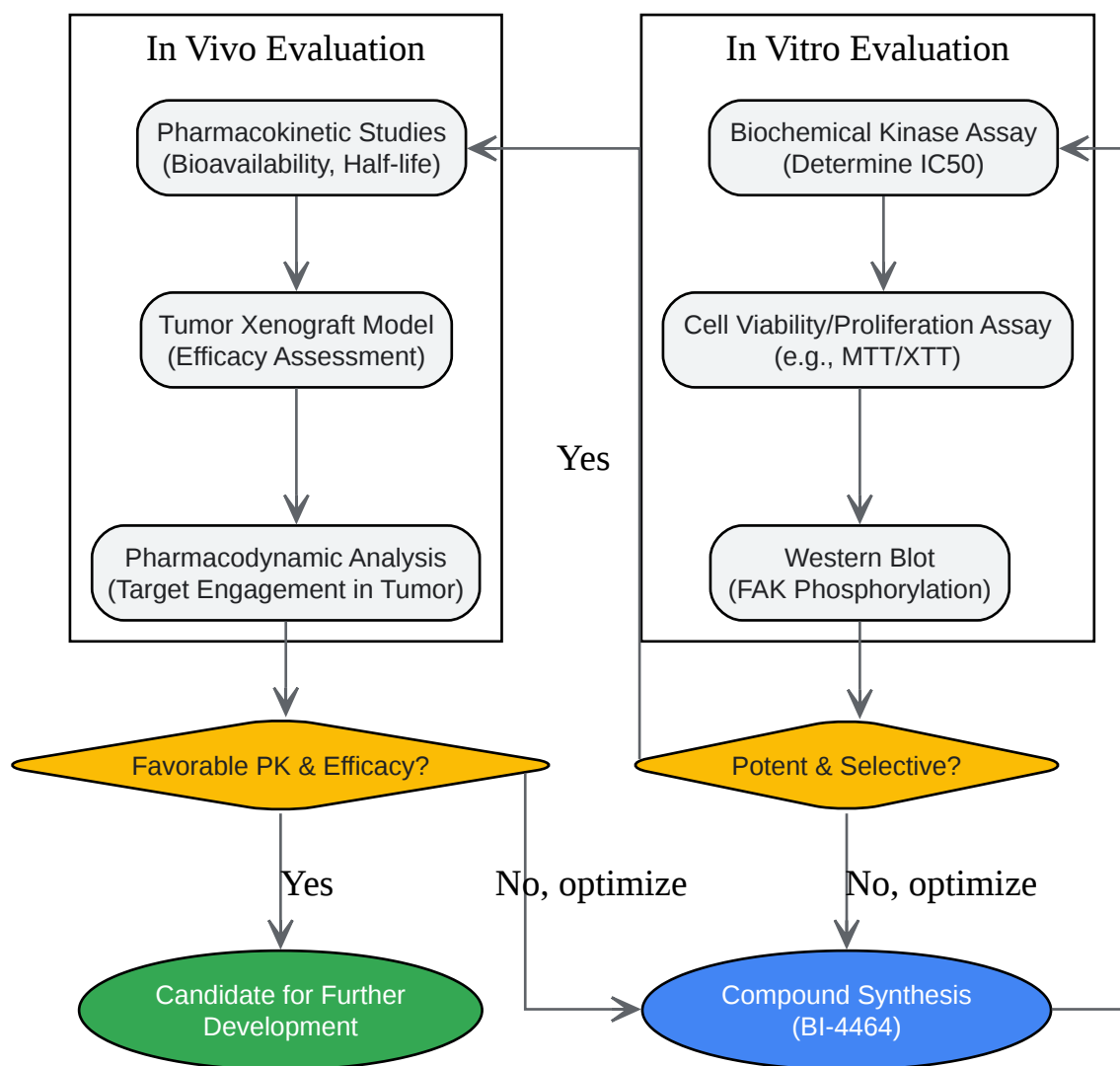
FAK Signaling Pathway



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Caption: FAK signaling pathway and the inhibitory action of **BI-4464**.

Experimental Workflow for Evaluating a FAK Inhibitor



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230103007A1 - Combination therapy for treating abnormal cell growth - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
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